molecular formula C11H12BrClN2O2 B2766431 N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide CAS No. 756859-07-1

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide

Cat. No. B2766431
CAS RN: 756859-07-1
M. Wt: 319.58
InChI Key: APRUFSPQGDJZOF-UHFFFAOYSA-N
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Description

“N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide” is a chemical compound with the CAS number 756859-07-1 . It has a molecular weight of 319.58 and a molecular formula of C11H12BrClN2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrClN2O2/c1-7-4-8(12)2-3-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17) . This indicates that the compound contains a bromo-methylphenyl group, a carbamoyl group, and a chloroacetamide group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and studied for its antimicrobial activity . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that certain derivatives of the compound have promising antimicrobial activity .

Antiproliferative Agents

The compound and its derivatives have been studied as prospective antiproliferative agents . Anticancer screening results indicated that certain derivatives were found to be the most active ones against breast cancer cell line .

Anticancer Activity

The compound has been used in the synthesis of derivatives that have shown anticancer activity . The anticancer screening of synthesized derivatives was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .

Drug Resistance Combat

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Molecular Docking Studies

Molecular docking studies: were carried out to study the binding mode of active compounds with receptor . The study demonstrated that certain derivatives displayed good docking score within binding pocket of the selected PDB ID and has the potential to be used as lead compounds for rational drug designing .

Synthesis and Characterization

The compound is used in the synthesis and characterization of new molecules . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O2/c1-7-4-8(12)2-3-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRUFSPQGDJZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide

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